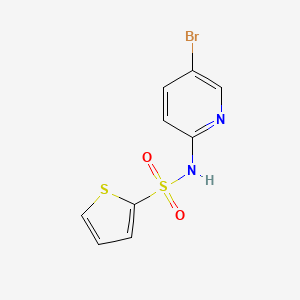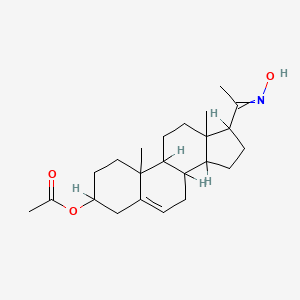
N-(5-bromo-2-pyridinyl)-2-thiophenesulfonamide
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-2-thiophenesulfonamide, also known as GSK-3 inhibitor VIII, is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of glycogen synthase kinase 3 (GSK-3), a key regulator of various biological processes.
Mecanismo De Acción
N-(5-bromo-2-pyridinyl)-2-thiophenesulfonamide inhibits this compound by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to downstream effects such as increased glycogen synthesis and decreased cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of this compound by this compound has been shown to increase glycogen synthesis, reduce inflammation, and promote cell survival. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-bromo-2-pyridinyl)-2-thiophenesulfonamide in lab experiments is its potency as a this compound inhibitor. It has been shown to be more potent than other this compound inhibitors such as lithium chloride and SB-216763. Additionally, this compound has good solubility in DMSO, making it easy to use in cell-based assays.
One limitation of using this compound is its potential off-target effects. This compound is involved in various biological processes, and inhibition of the enzyme may have unintended consequences. Additionally, this compound has been shown to be toxic to some cell types at high concentrations.
Direcciones Futuras
There are several future directions for the use of N-(5-bromo-2-pyridinyl)-2-thiophenesulfonamide in scientific research. One area of interest is the development of more selective this compound inhibitors that have fewer off-target effects. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and further research is needed to explore its potential therapeutic use in humans. Finally, this compound may have applications in cancer research, as this compound is involved in cell proliferation and survival.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-pyridinyl)-2-thiophenesulfonamide involves the reaction of 5-bromo-2-pyridinesulfonyl chloride with thiophene-2-amine in the presence of a base such as triethylamine. The resulting product is a white solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-2-thiophenesulfonamide has been extensively used in scientific research as a this compound inhibitor. This compound is a serine/threonine kinase that plays a crucial role in various biological processes such as glycogen metabolism, cell differentiation, and apoptosis. Inhibition of this compound has been implicated in the treatment of various diseases such as Alzheimer's disease, cancer, and diabetes.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S2/c10-7-3-4-8(11-6-7)12-16(13,14)9-2-1-5-15-9/h1-6H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQBONWIYLDRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354665 | |
| Record name | N-(5-Bromopyridin-2-yl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795017 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
693795-85-6 | |
| Record name | N-(5-Bromopyridin-2-yl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5858129.png)


![2-[2-(cyanoimino)-1-azepanyl]acetamide](/img/structure/B5858148.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}-2-nitrothiophene](/img/structure/B5858160.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide](/img/structure/B5858169.png)
![1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)


![5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5858197.png)
![2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5858219.png)
![N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5858227.png)
![5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B5858233.png)
![N-[4-(acetylamino)-2-methylphenyl]benzamide](/img/structure/B5858238.png)